2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Overview
Description
The compound “2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C11H12N4O . It has a molecular weight of 216.24 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16) . This indicates that the compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antifungal Agents
A study by Altındağ et al. (2017) focused on the synthesis of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives as potential antifungal agents. These compounds were tested against different fungal strains, revealing significant activity against Candida albicans and Candida krusei. Molecular docking and ADME prediction studies supported their potential as anti-Candida agents, identifying the most active derivatives for further optimization (Altındağ et al., 2017).
Anticancer Activity
Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, demonstrating potential antitumor activity against various human tumor cell lines. Compounds were evaluated at the National Cancer Institute, USA, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Properties
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, leading to novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating potential for diverse biomedical applications (Chkirate et al., 2019).
Corrosion Inhibition
Srivastava et al. (2017) synthesized amino acids based imidazolium zwitterions, demonstrating high corrosion inhibition efficiency for mild steel in acidic conditions. This study highlights the potential of such compounds as green and efficient corrosion inhibitors for industrial applications (Srivastava et al., 2017).
Biotransformation Studies
Mikolasch et al. (2003) investigated the biotransformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids using alkane-oxidizing bacteria. This study showcases the potential of microbial cells to produce pharmaceutical-grade imidazol-2-yl amino acids, diversifying the applications of these compounds (Mikolasch, Hammer, & Schauer, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(5-amino-4-phenylimidazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPYIQGNWLIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269927 | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide | |
CAS RN |
1235438-82-0 | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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